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Compound of Interest

Compound Name: (-)-Reticuline

Cat. No.: B138949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Reticuline is a pivotal intermediate in the biosynthesis of a vast array of benzylisoquinoline

alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological

applications, including analgesics like morphine and codeine, and antimicrobials like berberine.

The organization and efficiency of the genes responsible for reticuline biosynthesis can vary

significantly across different plant species, impacting the final yield and profile of the alkaloids

produced. This guide provides a comparative analysis of Reticuline biosynthetic gene clusters,

summarizing key performance data, detailing experimental protocols, and visualizing the

underlying biological pathways and workflows.

The Reticuline Biosynthetic Pathway: A Cross-
Species Overview
The biosynthesis of (S)-reticuline is a conserved pathway in BIA-producing plants, starting from

the amino acid L-tyrosine. This pathway involves a series of enzymatic conversions to produce

the central intermediate (S)-norcoclaurine, which is then successively methylated and

hydroxylated to yield (S)-reticuline. From this crucial branch point, diverse downstream

pathways lead to the formation of numerous BIA scaffolds.

The core enzymes involved in the formation of (S)-reticuline are:
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Norcoclaurine Synthase (NCS): Catalyzes the first committed step, the condensation of

dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine.

Norcoclaurine 6-O-methyltransferase (6OMT): Methylates the 6-hydroxyl group of (S)-

norcoclaurine to produce (S)-coclaurine.

Coclaurine N-methyltransferase (CNMT): N-methylates (S)-coclaurine to yield (S)-N-

methylcoclaurine.

(S)-N-methylcoclaurine 3'-hydroxylase (NMCH/CYP80B): A cytochrome P450 enzyme that

hydroxylates (S)-N-methylcoclaurine at the 3' position.

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): Catalyzes the final

methylation step to produce (S)-reticuline.

Downstream of (S)-reticuline, the Berberine Bridge Enzyme (BBE) is a key enzyme that

converts (S)-reticuline to (S)-scoulerine, committing the pathway towards the production of

protoberberine alkaloids like berberine.
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Figure 1: The core biosynthetic pathway leading to (S)-reticuline and its immediate
downstream products.

Quantitative Comparison of Key Biosynthetic
Enzymes
The efficiency of Reticuline biosynthesis is determined by the kinetic properties of its

constituent enzymes. While comprehensive comparative data across all relevant species is not
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exhaustively available in the literature, this section compiles the available quantitative data for

key enzymes from prominent BIA-producing plants.

Table 1: Comparison of Norcoclaurine Synthase (NCS)
Kinetic Parameters

Species Enzyme Substrate Km (µM)
Other
Kinetic
Parameters

Reference

Thalictrum

flavum

Recombinant

NCS
4-HPAA 700

pH optimum:

7.0, Temp.

optimum:

40°C

[1]

Papaver

somniferum
Native NCS 4-HPAA 1000

pH optimum:

6.5-7.0,

Temp.

optimum: 42-

55°C

[2]

Papaver

somniferum
Native NCS Dopamine -

Sigmoidal

kinetics (Hill

coefficient =

1.84)

[2]

Coptis

japonica

Recombinant

CjNCS1

Dopamine, 4-

HPAA

Not

determined

Requires

Fe2+
[3]

Coptis

japonica

Recombinant

CjPR10A

Dopamine, 4-

HPAA

Not

determined

Broader

substrate

specificity

than CjNCS1

[3]

Table 2: Comparison of Methyltransferase Kinetic
Parameters
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Species Enzyme Substrate Km (µM) kcat (s-1)
kcat/Km
(s-1M-1)

Referenc
e

Papaver

somniferu

m

6OMT

(R,S)-

Norcoclauri

ne

- - 7400 [4]

Coptis

japonica
CNMT

Norreticulin

e
380

Not

determined

Not

determined
[5]

Coptis

japonica
CNMT SAM 650

Not

determined

Not

determined
[5]

Papaver

somniferu

m

RNMT
(S)-

Reticuline
42 0.028 655 [6]

Papaver

somniferu

m

RNMT
(R)-

Reticuline
85 0.053 618 [6]

Nelumbo

nucifera
NnOMT6

(S)-

Norcoclauri

ne

- - 16.59 [7]

Table 3: Comparison of Berberine Bridge Enzyme (BBE)
Characteristics

Species Enzyme Characteristics Reference

Eschscholzia californica

Name-bearer for the BBE

subfamily; catalyzes oxidative

ring closure of (S)-reticuline.

[8]

Papaver somniferum

Three unique genomic clones

(bbe1, bbe2, bbe3) identified,

with bbe1 being expressed.

[9]

Coptis japonica

BBE is involved in the

conversion of (S)-reticuline to

berberine.

[10]
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Table 4: Comparison of Heterologous Production of (S)-
Reticuline

Host Organism
Key Enzymes
Used

Precursor Final Titer Reference

Escherichia coli

Tyrosine

hydroxylase from

Drosophila

melanogaster

and other

pathway

enzymes

Glucose 384 µM [11]

Saccharomyces

cerevisiae

6-OMT, CNMT,

4'-OMT from P.

somniferum and

T. flavum

(R,S)-

Norlaudanosolin

e

Not quantified,

but production

confirmed

Genomic Organization of Reticuline Biosynthetic
Genes
In some plant species, genes for specialized metabolic pathways are co-located on the

chromosome in what are known as biosynthetic gene clusters. This clustering is thought to

facilitate the co-regulation and inheritance of the pathway.

Papaver somniferum (Opium Poppy)
Opium poppy possesses remarkable examples of BIA biosynthetic gene clusters. A

supercluster of genes involved in both noscapine and morphine biosynthesis is located on

chromosome 11.[12][13] This large cluster contains genes that act both upstream and

downstream of reticuline.

The genes within this cluster include those encoding for:

Enzymes for noscapine biosynthesis.
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The STORR gene fusion (Salutaridine Synthase, Salutaridinol 7-O-acetyltransferase, and

Codeinone Reductase) which is critical for morphine biosynthesis from (R)-reticuline.

Noscapine Biosynthesis Genes

Morphine Biosynthesis Genes

Gene 1 Gene 2 ... Gene 10

STORR
(Fusion Gene) Gene 2 ... Gene n

Click to download full resolution via product page

Figure 2: Simplified representation of the BIA gene supercluster on chromosome 11 of
Papaver somniferum.

Coptis japonica and Eschscholzia californica
In contrast to opium poppy, the genes for BIA biosynthesis in Coptis japonica and Eschscholzia

californica do not appear to be organized into large, contiguous clusters.[13][14] While some

genes may be found in proximity, they are generally more dispersed throughout the genome.

For instance, in C. chinensis, a close relative of C. japonica, multiple homologous gene copies

for enzymes like NCS and 6OMT have been identified, but they are not organized into a single

functional cluster.[13] This suggests that the evolution of gene clustering for BIA biosynthesis is

not a universal feature among BIA-producing plants.

Experimental Protocols
This section provides generalized methodologies for key experiments in the study of Reticuline

biosynthetic gene clusters.

Protocol 1: Heterologous Expression and Functional
Characterization in Saccharomyces cerevisiae
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This protocol outlines the general steps for expressing plant-derived biosynthetic genes in

yeast to characterize their function.

Gene Synthesis and Codon Optimization: Synthesize the coding sequences of the target

genes (e.g., NCS, 6OMT, CNMT, 4'OMT from the plant species of interest), codon-optimized

for expression in S. cerevisiae.

Vector Construction: Clone the synthesized genes into yeast expression vectors under the

control of strong constitutive promoters (e.g., GPD, TEF1). Include appropriate selection

markers.

Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae

strain (e.g., BY4741) using the lithium acetate/polyethylene glycol method.

Cultivation and Substrate Feeding: Grow the engineered yeast strains in appropriate

selective media. For functional characterization, supplement the culture with the necessary

precursor (e.g., (R,S)-norlaudanosoline for the methyltransferases).

Metabolite Extraction and Analysis: After a defined incubation period, harvest the yeast

culture. Extract the metabolites from the supernatant and/or cell pellet using an organic

solvent (e.g., ethyl acetate). Analyze the extracts by Liquid Chromatography-Mass

Spectrometry (LC-MS) to identify and quantify the enzymatic products.
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Figure 3: A typical experimental workflow for heterologous expression in yeast.

Protocol 2: In Vitro Enzyme Assays
This protocol describes a general method for producing recombinant enzymes and assaying

their activity in vitro.

Heterologous Expression in E. coli: Clone the codon-optimized gene of interest into a

bacterial expression vector (e.g., pET series) with an affinity tag (e.g., His-tag). Transform

the construct into an appropriate E. coli expression strain (e.g., BL21(DE3)).
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Protein Production and Purification: Induce protein expression with IPTG. Lyse the bacterial

cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

Enzyme Assay: Prepare a reaction mixture containing a suitable buffer, the purified enzyme,

the substrate (e.g., (S)-norcoclaurine for 6OMT), and any necessary co-factors (e.g., S-

adenosylmethionine for methyltransferases).

Reaction and Quenching: Incubate the reaction at the optimal temperature for a defined

period. Stop the reaction by adding a quenching solution (e.g., acid or organic solvent).

Product Analysis: Analyze the reaction mixture by HPLC or LC-MS to quantify the product

formation and determine the enzyme's kinetic parameters.

Conclusion and Future Perspectives
The study of Reticuline biosynthetic gene clusters across different species reveals a fascinating

interplay of conserved pathways and divergent genomic architectures. While the core

enzymatic steps to produce (S)-reticuline are largely conserved, the organization of the

corresponding genes ranges from tightly linked clusters in Papaver somniferum to a more

dispersed arrangement in other species. This has significant implications for the evolution and

regulation of BIA biosynthesis.

The available quantitative data, though not exhaustive, highlights species-specific differences

in enzyme kinetics and product yields in heterologous systems. Further comparative studies

are needed to generate a comprehensive dataset that would enable more precise metabolic

engineering strategies. The development of robust heterologous expression platforms,

particularly in microbial hosts like Saccharomyces cerevisiae and Escherichia coli, offers a

powerful tool for both functional gene discovery and the sustainable production of valuable

BIAs. Future research should focus on filling the gaps in our understanding of the kinetic

properties of many of the pathway enzymes and elucidating the regulatory networks that

govern the expression of these gene clusters in their native plant hosts. Such knowledge will

be invaluable for the rational design of microbial cell factories for the production of a wide

range of pharmacologically important alkaloids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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biosynthetic-gene-clusters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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